molecular formula C7H9Cr2NO7 B13781606 4-Ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium

4-Ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium

Cat. No.: B13781606
M. Wt: 323.14 g/mol
InChI Key: BNNMXPAPOCZBBH-UHFFFAOYSA-L
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Description

Poly(vinylpyridinium dichromate) is a polymer-supported oxidizing agent that has gained attention due to its efficiency and recyclability. It is synthesized by treating poly(vinylpyridine) resin with chromium trioxide in water at room temperature . This compound is particularly useful in organic synthesis for its ability to oxidize alcohols to aldehydes and ketones.

Preparation Methods

Poly(vinylpyridinium dichromate) is prepared by treating a poly(vinylpyridine) resin with a slight excess of chromium trioxide in water at room temperature . The reaction conditions are mild, making the process straightforward and cost-effective. Industrial production methods typically involve the same basic steps but on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Poly(vinylpyridinium dichromate) primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . Common reagents used in these reactions include the poly(vinylpyridinium dichromate) itself and the alcohol substrate. The reaction conditions are generally mild, often carried out at room temperature. The major products formed from these reactions are aldehydes and ketones.

Scientific Research Applications

Poly(vinylpyridinium dichromate) has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in various organic synthesis reactions . In biology and medicine, it is employed in the preparation of various compounds that are used in drug development and other biochemical applications. In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and recyclability.

Mechanism of Action

The mechanism by which poly(vinylpyridinium dichromate) exerts its effects involves the transfer of oxygen atoms from the chromium trioxide to the alcohol substrate, resulting in the formation of aldehydes or ketones . The molecular targets are the hydroxyl groups of the alcohols, and the pathways involved include the oxidation of these groups to carbonyl compounds.

Comparison with Similar Compounds

Poly(vinylpyridinium dichromate) is unique in its efficiency and recyclability compared to other polymer-supported oxidizing agents. Similar compounds include pyridinium chlorochromate and pyridinium dichromate, which are also used as oxidizing agents in organic synthesis . poly(vinylpyridinium dichromate) offers the advantage of being easily recyclable, making it a more environmentally friendly option.

Properties

Molecular Formula

C7H9Cr2NO7

Molecular Weight

323.14 g/mol

IUPAC Name

4-ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium

InChI

InChI=1S/C7H7N.2Cr.2H2O.5O/c1-2-7-3-5-8-6-4-7;;;;;;;;;/h2-6H,1H2;;;2*1H2;;;;;/q;2*+1;;;;;;;/p-2

InChI Key

BNNMXPAPOCZBBH-UHFFFAOYSA-L

Canonical SMILES

C=CC1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O

Origin of Product

United States

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